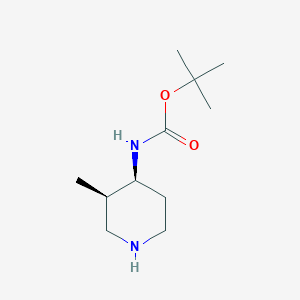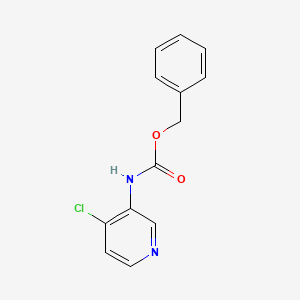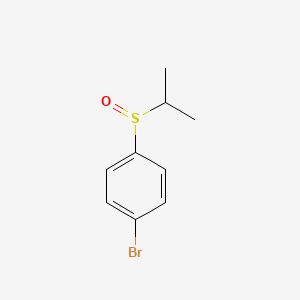
1-Bromo-4-(isopropylsulfinyl)benzene
Overview
Description
1-Bromo-4-(isopropylsulfinyl)benzene is an organic compound with the molecular formula C9H11BrOS It is a derivative of benzene, where a bromine atom is substituted at the para position and an isopropylsulfinyl group is attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-(isopropylsulfinyl)benzene typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Introduction of Isopropylsulfinyl Group: The next step involves the introduction of the isopropylsulfinyl group. This can be done through a sulfoxidation reaction where an isopropyl group is oxidized to form the sulfinyl group. The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Chemical Reactions Analysis
1-Bromo-4-(isopropylsulfinyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under suitable conditions. Common reagents include halogens (Cl2, I2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Oxidation and Reduction: The isopropylsulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents include lithium aluminum hydride (LiAlH4).
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2R) to form various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-(isopropylsulfinyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various substitution and oxidation-reduction reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfoxides and sulfides. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. The sulfinyl group is known to impart specific biological activities, making it a candidate for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-(isopropylsulfinyl)benzene exerts its effects involves electrophilic aromatic substitution reactions. The bromine atom and the isopropylsulfinyl group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions. The sulfinyl group can participate in redox reactions, altering the electronic properties of the molecule and affecting its reactivity.
Comparison with Similar Compounds
1-Bromo-4-(isopropylsulfinyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-(methylsulfinyl)benzene: This compound has a methylsulfinyl group instead of an isopropylsulfinyl group. The difference in the alkyl group affects the steric and electronic properties of the molecule.
1-Bromo-4-(isopropylthio)benzene: This compound has a thioether group instead of a sulfinyl group. The sulfur atom in the thioether is in a different oxidation state, leading to different reactivity.
1-Bromo-4-(isopropylsulfonyl)benzene: This compound has a sulfonyl group instead of a sulfinyl group. The sulfonyl group is more oxidized and has different chemical properties compared to the sulfinyl group.
Properties
IUPAC Name |
1-bromo-4-propan-2-ylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPNGNHCUFBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



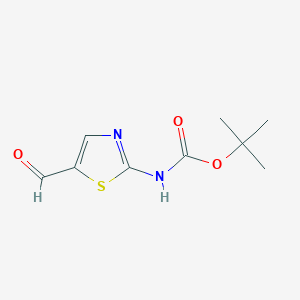
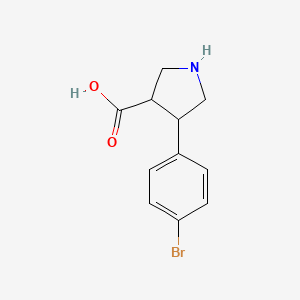
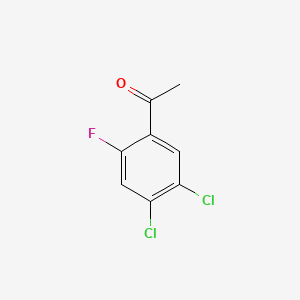
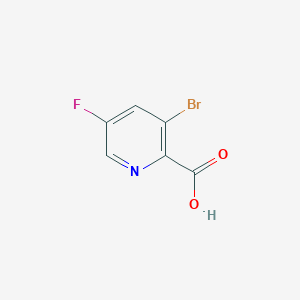
![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)
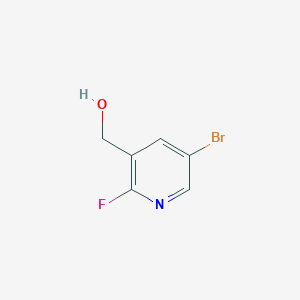
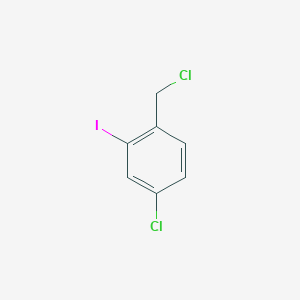

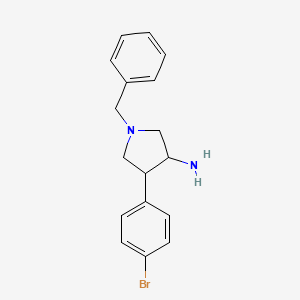
![9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1374654.png)

